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Compound of Interest

Compound Name: 1-Ethynyl-2-nitrobenzene

Cat. No.: B095037 Get Quote

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Ethynyl-2-
nitrobenzene

Abstract
1-Ethynyl-2-nitrobenzene (CAS No: 16433-96-8) is a valuable bifunctional building block in

modern organic synthesis.[1] Its structure, featuring an electron-withdrawing nitro group and a

versatile ethynyl group in an ortho relationship, provides a unique platform for the construction

of complex molecular architectures, particularly heterocyclic systems relevant to

pharmaceutical and materials science research. This guide offers an in-depth exploration of its

physicochemical properties, synthesis, characteristic reactions, and safe handling protocols,

tailored for researchers, chemists, and professionals in drug development.

Introduction and Molecular Overview
1-Ethynyl-2-nitrobenzene, also known as 2-nitrophenylacetylene, is an organic compound

that serves as a pivotal intermediate in synthetic chemistry.[1][2] The molecule's utility stems

from the distinct and orthogonally reactive nature of its two functional groups. The nitro group is

a strong deactivating group for electrophilic aromatic substitution and can be readily reduced to

an amino group, which dramatically alters the ring's electronic properties and provides a

nucleophilic center. The terminal alkyne (ethynyl group) is a high-energy functional group that

readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming

reactions, such as cross-couplings and cycloadditions. This dual functionality allows for

sequential and controlled modifications, making it an ideal precursor for synthesizing

substituted indoles, quinolines, and other fused heterocyclic scaffolds.
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Physicochemical and Spectroscopic Properties
1-Ethynyl-2-nitrobenzene is a yellow crystalline solid under standard conditions.[2] Its

solubility profile is typical for a moderately polar aromatic compound, showing poor solubility in

water but good solubility in common organic solvents like benzene, methylene chloride,

ethanol, and ether.[2]

Table 1: Physicochemical Properties of 1-Ethynyl-2-nitrobenzene

Property Value Reference(s)

CAS Number 16433-96-8 [1][3][4]

Molecular Formula C₈H₅NO₂ [1][3]

Molecular Weight 147.13 g/mol [1][3]

Appearance
Yellow crystal or crystalline

powder
[2]

Melting Point 82-85 °C [2][3][4]

Boiling Point 247.5 °C at 760 mmHg [3]

Density 1.22 g/cm³ [3]

Spectroscopic Characterization

While a specific, unified spectrum for 1-Ethynyl-2-nitrobenzene is not publicly aggregated, its

characteristic spectral features can be reliably predicted based on its structure and data from

its isomers.[5][6]

Table 2: Predicted Spectroscopic Data for 1-Ethynyl-2-nitrobenzene
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Technique Characteristic Features

¹H NMR

- Acetylenic proton (C≡C-H) singlet (~3.4-3.6

ppm).- Four distinct aromatic protons in the 7.5-

8.2 ppm range, exhibiting complex splitting

patterns (doublets, triplets) due to ortho and

meta coupling.

¹³C NMR

- Two acetylenic carbons (~80-90 ppm).- Six

aromatic carbons, including the ipso-carbons

attached to the ethynyl and nitro groups.

IR Spectroscopy

- Sharp, weak C≡C-H stretch (~3300 cm⁻¹).-

C≡C stretch (~2100 cm⁻¹).- Strong asymmetric

and symmetric NO₂ stretches (~1520-1540 cm⁻¹

and ~1340-1360 cm⁻¹, respectively).

Mass Spectrometry - Molecular ion (M⁺) peak at m/z = 147.

Synthesis via Sonogashira Cross-Coupling
The most prevalent and efficient method for synthesizing 1-ethynyl-2-nitrobenzene is the

Sonogashira cross-coupling reaction.[7][8] This reaction forms a carbon-carbon bond between

an aryl halide (typically 1-bromo- or 1-iodo-2-nitrobenzene) and a terminal alkyne, often using

trimethylsilylacetylene followed by a deprotection step. The reaction is catalyzed by a palladium

complex and co-catalyzed by a copper(I) salt.[9]

Diagram 1: General Synthesis of 1-Ethynyl-2-nitrobenzene
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Reactants

Conditions

1-Halo-2-nitrobenzene
(X = I, Br)

1-Ethynyl-2-nitrobenzene
(after deprotection if needed)

Terminal Alkyne
(e.g., TMS-acetylene)

Pd Catalyst
(e.g., Pd(PPh₃)₄)

Cu(I) Co-catalyst
(e.g., CuI)

Amine Base
(e.g., Et₃N)

Click to download full resolution via product page

Caption: Sonogashira coupling workflow for synthesis.

Expert Insight: Causality in Reagent Selection The choice of an amine base (like triethylamine

or diisopropylamine) is crucial; it serves not only to neutralize the hydrogen halide byproduct

but also to act as a solvent and facilitate the regeneration of the active palladium(0) catalyst.[8]

The copper(I) co-catalyst is essential for activating the alkyne by forming a copper(I) acetylide

intermediate, which then undergoes transmetalation with the palladium complex.[8] This

copper-mediated step allows the reaction to proceed under much milder conditions (often room

temperature) than copper-free variants.[7]

Protocol 1: Synthesis of 1-Ethynyl-2-nitrobenzene
This protocol is a representative procedure adapted from standard Sonogashira coupling

methodologies.[10][11]

Inert Atmosphere: To a flame-dried Schlenk flask, add 1-iodo-2-nitrobenzene (1.0 eq.), a

palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and copper(I) iodide (CuI) (0.04 eq.).
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Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen)

three times. Add anhydrous, degassed triethylamine (Et₃N) as the solvent.

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq.) dropwise to the stirred solution at room

temperature.

Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating, e.g., 50

°C, if necessary) and monitor its progress by thin-layer chromatography (TLC) or gas

chromatography (GC).

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the

catalyst. Concentrate the filtrate under reduced pressure.

Deprotection: Dissolve the crude TMS-protected product in methanol. Add a base such as

potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) and stir at room temperature

for 1-2 hours until TLC indicates complete removal of the TMS group.[12]

Purification: Neutralize the mixture, extract the product with an organic solvent (e.g., ethyl

acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the final

product by flash column chromatography on silica gel to yield pure 1-ethynyl-2-
nitrobenzene.

Chemical Reactivity and Synthetic Applications
The synthetic power of 1-ethynyl-2-nitrobenzene lies in the distinct reactivity of its two

functional groups.

Reactions of the Ethynyl Group
The terminal alkyne is a hub for constructing larger molecules.

Further Sonogashira Couplings: It can act as the alkyne partner in subsequent Sonogashira

reactions to form diarylacetylenes.[9]

Azide-Alkyne Cycloadditions (Click Chemistry): The ethynyl group readily undergoes

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to form highly
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stable 1,2,3-triazole rings.[12] This reaction is exceptionally robust and high-yielding, finding

extensive use in drug discovery and bioconjugation.

Diagram 2: Azide-Alkyne Cycloaddition (Click Reaction)

Conditions

1-Ethynyl-2-nitrobenzene

1,4-Disubstituted
1,2,3-Triazole

Organic Azide (R-N₃)

Cu(I) Catalyst
(e.g., CuSO₄/Na-Ascorbate)

Click to download full resolution via product page

Caption: Formation of a triazole via click chemistry.

Reactions of the Nitro Group: Reduction to Aniline
The reduction of the nitro group to an amine is one of the most powerful transformations for this

molecule. It converts a strongly electron-withdrawing group into a strongly electron-donating

and nucleophilic amino group, paving the way for cyclization reactions.[13]

Trustworthiness Through Selectivity: The choice of reducing agent is paramount to ensure the

integrity of the alkyne. Aggressive hydrogenation conditions (e.g., H₂ over Raney Nickel) can

potentially reduce the triple bond.[14] Therefore, chemoselective methods are preferred.[15]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.rsc.org/suppdata/d0/sc/d0sc01467b/d0sc01467b2.pdf
https://www.benchchem.com/product/b095037?utm_src=pdf-body-img
https://www.masterorganicchemistry.com/2018/10/08/nitration-baeyer-villiger/
https://m.youtube.com/watch?v=UwoQRmqt6k0
https://pdf.benchchem.com/128/selective_reduction_of_nitro_group_without_affecting_other_functional_groups.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Comparison of Reagents for Nitro Group Reduction

Reagent
System

Advantages Disadvantages Selectivity Reference(s)

H₂, Pd/C
High efficiency,

clean reaction.

May reduce

alkynes/alkenes;

risk of

dehalogenation.

Moderate [16]

Fe, HCl / NH₄Cl

Inexpensive,

robust, classic

method.

Requires acidic

conditions,

stoichiometric

metal waste.

High (alkynes

are stable).
[14][16]

SnCl₂, HCl

Mild, highly

selective for nitro

groups over

other reducible

groups (ketones,

esters).

Stoichiometric tin

waste, requires

acidic conditions.

Very High [15]

Sodium Sulfide

(Na₂S)

Useful when

acidic conditions

are not tolerated;

can be selective

for one nitro

group among

many.

Generally does

not reduce

aliphatic nitro

groups.

High [16]

Protocol 2: Selective Reduction to 2-Ethynylaniline
This protocol uses tin(II) chloride, a mild and reliable reagent for this transformation.[15]

Setup: In a round-bottom flask, dissolve 1-ethynyl-2-nitrobenzene (1.0 eq.) in ethanol.

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) in

concentrated hydrochloric acid (HCl) to the flask.
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Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-70 °C). The

reaction is often exothermic. Monitor by TLC until the starting material is consumed.

Workup and Neutralization: Cool the reaction mixture and carefully basify by adding a

saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)

until the pH is >8. This will precipitate tin salts.

Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The resulting 2-ethynylaniline can be

purified by column chromatography if necessary.

Diagram 3: Synthesis of Indole from 1-Ethynyl-2-nitrobenzene

1-Ethynyl-2-nitrobenzene 2-Ethynylaniline

  Step 1:
  Nitro Reduction

  (e.g., SnCl₂, HCl)
Substituted Indole

  Step 2:
  Intramolecular

  Cyclization
  (e.g., Base or

  Metal-catalyzed)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-Ethynyl-2-nitrobenzene | C8H5NO2 | CID 1493957 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. chembk.com [chembk.com]

3. 1-ETHYNYL-2-NITRO-BENZENE - Safety Data Sheet [chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b095037?utm_src=pdf-body
https://www.benchchem.com/product/b095037?utm_src=pdf-body-img
https://www.benchchem.com/product/b095037?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-Ethynyl-2-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Ethynyl-2-nitrobenzene
https://www.chembk.com/en/chem/1-ETHYNYL-2-NITRO-BENZENE
https://www.chemicalbook.com/msds/1-ethynyl-2-nitro-benzene.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. 1-ETHYNYL-2-NITRO-BENZENE | 16433-96-8 [chemicalbook.com]

5. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]

7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

8. chem.libretexts.org [chem.libretexts.org]

9. Sonogashira Coupling [organic-chemistry.org]

10. rsc.org [rsc.org]

11. thalesnano.com [thalesnano.com]

12. rsc.org [rsc.org]

13. masterorganicchemistry.com [masterorganicchemistry.com]

14. m.youtube.com [m.youtube.com]

15. pdf.benchchem.com [pdf.benchchem.com]

16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

To cite this document: BenchChem. [1-Ethynyl-2-nitrobenzene chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095037#1-ethynyl-2-nitrobenzene-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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